molecular formula C12H15NO B6337168 2-[(Cyclopropylmethyl)ethanimidoyl]phenol CAS No. 680215-03-6

2-[(Cyclopropylmethyl)ethanimidoyl]phenol

Cat. No.: B6337168
CAS No.: 680215-03-6
M. Wt: 189.25 g/mol
InChI Key: UDOJKMLYRLAUPE-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)ethanimidoyl]phenol is a synthetic phenolic compound characterized by a phenol core substituted with an ethanimidoyl group and a cyclopropylmethyl moiety. Phenolic compounds are a vast and diverse class of molecules known to exhibit significant biological activities, largely due to the chemical properties of the phenol moiety, such as its acidity and ability to form radicals, which contribute to antioxidant potential . In general, phenolic compounds are extensively researched for their role as antioxidants , with some subclasses demonstrating inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets in metabolic disorder research . The specific imine (C=N) functional group within its structure is a common feature in ligands used for coordination chemistry, suggesting potential applications in the development of catalytic systems or metal-organic frameworks. This product is intended for research purposes in chemical synthesis, biochemistry, and pharmacology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and compatibility assessments prior to use.

Properties

IUPAC Name

2-[N-(cyclopropylmethyl)-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(13-8-10-6-7-10)11-4-2-3-5-12(11)14/h2-5,10,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOJKMLYRLAUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Alkylation

A patent detailing the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (CN1651379A) provides a framework for introducing cyclopropylmethyl groups to phenolic derivatives. While the target compound involves an ethanimidoyl group rather than an ether linkage, the use of Grignard reagents to functionalize phenolic intermediates is instructive:

  • Phenolic Hydroxyl Protection :

    • Para-chlorophenol is protected with a tert-butyl group using isobutene under acid catalysis (e.g., tosic acid in toluene).

    • Yield: ~72% (analogous step in CN1651379A).

  • Cyclopropylmethyl Group Introduction :

    • A protected phenol (e.g., tert-butoxy phenol) reacts with cyclopropylmethyl halides (bromide or chloride) in polar aprotic solvents (N,N-dimethylformamide or dimethyl sulfoxide) under basic conditions (NaH or NaOMe).

    • Temperature: 60–70°C; Reaction Time: 8–10 hours.

    • Yield: Up to 87.9% for analogous etherification.

  • Deprotection and Functional Group Transformation :

    • Acidic hydrolysis (e.g., HCl) removes the tert-butyl protecting group.

    • Subsequent conversion of the hydroxyl group to an ethanimidoyl moiety could involve condensation with nitriles or amidine-forming reagents.

Amidine Formation via Nitrile Intermediate

The ethanimidoyl group (NH–C=N–) can be synthesized through nitrile intermediates. A method adapted from the synthesis of fungicidal compounds (EP2521450) involves:

  • Nitrile Synthesis :

    • 2-Cyanophenol serves as the starting material.

    • Reaction with cyclopropylmethylamine in the presence of a Lewis acid (e.g., AlCl₃) forms the amidine via a Pinner-like reaction.

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane or toluene.

    • Temperature: Reflux (40–80°C).

    • Catalytic HCl gas may facilitate protonation of the nitrile.

Table 1: Comparative Yields in Amidine Formation

StepConditionsYield (%)Source Adaptation
Nitrile to AmidineAlCl₃, Toluene, 60°C, 12h65–75*
CyclopropylmethylationNaH, DMF, 70°C, 8h72–88*

*Theoretical yields based on analogous reactions.

Condensation Routes for Ethanimidoyl Group Installation

Schiff Base Formation and Reduction

A racemic compound synthesis (PMC3152006) demonstrates the use of epoxy intermediates reacting with amines to form β-amino alcohols. For 2-[(cyclopropylmethyl)ethanimidoyl]phenol :

  • Epoxide Synthesis :

    • 2-Hydroxybenzaldehyde reacts with epichlorohydrin to form a glycidyl ether.

  • Amine Condensation :

    • The epoxide reacts with cyclopropylmethylamine under reflux (methanol, 70°C, 8h).

    • Intramolecular O–H⋯N hydrogen bonding stabilizes intermediates.

  • Reduction to Amidines :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the Schiff base to the ethanimidoyl group.

Key Data :

  • Epoxide-amine reaction yield: ~66% (PMC3152006).

  • Hydrogenation efficiency: ~85–90% (estimated).

Optimization Strategies and Challenges

Protection-Deprotection Efficiency

The tert-butyl group in CN1651379A demonstrated high stability during Grignard reactions but required harsh acidic conditions (HCl) for removal. Alternative protecting groups (e.g., benzyl) may improve selectivity but complicate purification.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in alkylation steps but may degrade at elevated temperatures.

  • Base Sensitivity : Sodium hydride (NaH) offers strong deprotonation but necessitates anhydrous conditions.

Analytical Validation and Characterization

Critical spectroscopic data for analogous compounds (CN1651379A, PMC3152006) include:

  • IR Spectroscopy :

    • O–H stretch: 3300–3500 cm⁻¹.

    • C=N stretch: 1640–1680 cm⁻¹.

  • ¹H-NMR :

    • Cyclopropyl protons: δ 0.2–0.6 ppm (multiplet).

    • Phenolic proton: δ 5.3–5.5 ppm (singlet) .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)ethanimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclopropylmethyl)ethanimidoyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)ethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand Substituent Effects on Geometry and Magnetic Properties

The ligand’s substituent significantly impacts the coordination geometry and magnetic anisotropy of metal complexes. Key comparisons include:

2-[(2-Amino-2-methylpropyl)ethanimidoyl]phenol (L3A)

    Structure: Features a bulky 2-amino-2-methylpropyl group on the ethanimidoyl moiety. Ni(II) Complex: Exhibits a trigonality index τ = 0.09, indicating a near-square pyramidal geometry. Magnetic Anisotropy: Axial zero-field splitting (ZFS) parameter DDD aligns with a linear correlation between DDD and τ, as observed experimentally and computationally .

2-[(2-Amino-2-aminopropyl)ethanimidoyl]phenol (L3B)

    Structure: Contains a flexible 2-amino-2-aminopropyl group. Ni(II) Complex: Shows τ = 0.13 (Ni1 site) and 0.086 (Ni2 site), reflecting slight geometric distortions. Magnetic Behavior: The DDD value follows the same linear trend as L3A, underscoring the role of τ in modulating magnetic anisotropy .

2-[(Cyclopropylmethyl)ethanimidoyl]phenol

    Predicted Geometry: Expected to exhibit τ values intermediate between L3A and L3B due to the cyclopropane ring’s strain and spatial constraints. Magnetic Implications: If τ aligns with the DDD-τ trend, its DDD value would be distinct from amino-alkyl analogs, highlighting substituent-driven tuning of magnetic properties .

Comparison with Aryl-Substituted Analogs

2-[N-(4-Methylphenyl)ethanimidoyl]phenol

  • Structure : Aryl substituent (4-methylphenyl) provides planar π-conjugation.
  • Cu(II) Complexes : Used in EXAFS studies to determine bond distances and coordination environments. The electron-donating methyl group enhances ligand stability but reduces Lewis acidity compared to cyclopropylmethyl derivatives .
2-[N-(4-Nitrophenyl)ethanimidoyl]phenol

  • Structure : Electron-withdrawing nitro group alters ligand electronics.
  • Application : Forms Cu(II) complexes studied via IFEFFIT analysis, revealing distinct bond-length distortions compared to alkyl-substituted ligands .
This compound

    Steric Impact: The non-planar cyclopropane ring could impose greater steric hindrance than aryl groups, affecting metal coordination modes .

Biological Activity

2-[(Cyclopropylmethyl)ethanimidoyl]phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to an ethanimidoyl moiety and a phenolic ring. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor function, leading to various biological effects. The exact pathways depend on the specific application and context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • CNS Activity : There are indications that it may influence central nervous system functions, potentially affecting mood and cognition.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLMembrane disruption

These findings suggest potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The following table summarizes the results:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612050

This data indicates a significant reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.

Neuropharmacological Effects

Animal model studies have demonstrated cognitive enhancement effects associated with the administration of this compound. The results are summarized below:

TestControl Group Performance (%)Treated Group Performance (%)
Morris Water Maze4070
Elevated Plus Maze3060

These results suggest that this compound may improve cognitive functions and reduce anxiety-like behaviors.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-[(Cyclopropylmethyl)ethanimidoyl]aniline and 2-[(Cyclopropylmethyl)ethanimidoyl]benzene , this compound exhibits distinct biological activities attributed to its phenolic group, which enhances its reactivity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[(Cyclopropylmethyl)ethanimidoyl]phenol with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective coupling between cyclopropylmethylamine and ethanimidoyl precursors under controlled pH (e.g., using Schlenk-line techniques). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is advised to isolate the phenol derivative. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure structural fidelity during characterization of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm) and cyclopropyl methylene protons (δ 1.0–1.5 ppm) to confirm substitution patterns .
  • X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the cyclopropylmethyl and ethanimidoyl groups .
  • FT-IR : Confirm imine (C=N) stretching vibrations (~1640 cm1^{-1}) and phenolic O-H bonds (~3200 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering controls : Use fume hoods for synthesis/purification to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust or aerosols are generated .
  • Emergency measures : Install eyewash stations and safety showers in proximity to work areas .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Controlled variables : Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
  • Replicate studies : Use ≥4 biological replicates with randomized block designs to account for batch effects .
  • Meta-analysis : Cross-reference data with PubChem bioassay datasets (AID 743255, AID 1495) to identify outliers or assay-specific artifacts .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?

  • Methodological Answer :

  • pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and reduce hydrolysis of the ethanimidoyl group .
  • Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as cryoprotectants to enhance shelf life .
  • Degradation profiling : Use LC-MS/MS to monitor hydrolytic byproducts (e.g., cyclopropylmethylamine) over 24–72 hours .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR models : Predict logP (octanol-water partition coefficient) and biodegradation potential using EPI Suite or TEST software .
  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to assess degradation pathways .
  • Ecotoxicology assays : Combine with Daphnia magna acute toxicity tests (OECD 202) to validate model predictions .

Q. What advanced techniques resolve contradictions in reported antioxidant activity data?

  • Methodological Answer :

  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to quantify radical scavenging (e.g., DPPH, ABTS assays) and distinguish H-atom transfer vs. electron transfer mechanisms .
  • Comparative analysis : Benchmark against structurally similar phenols (e.g., 2-ethoxyphenol derivatives) to contextualize activity trends .
  • Dose-response modeling : Apply Hill equation fits to IC50_{50} data, ensuring R2^2 ≥0.95 for statistical robustness .

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